molecular formula C8H14N2O B3149655 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 67572-28-5

1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one

Cat. No. B3149655
CAS RN: 67572-28-5
M. Wt: 154.21 g/mol
InChI Key: AQUCDZZCANBRFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DBO involves several steps, including cyclization reactions. Researchers have explored various synthetic routes to access this compound. Notably, enantioselective methods have been developed to obtain specific stereoisomers of DBO. For instance, the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of DBO, has attracted attention due to its relevance to tropane alkaloids .

Scientific Research Applications

Natural Product Characterization

One study discussed the characterization of the mushroom-like flavor in Melittis melissophyllum L. using gas chromatography, highlighting the presence of 1-octen-3-ol and its significance in conferring a typical aroma to edible mushrooms. This compound is related in structure to the requested compound and illustrates the importance of such molecules in the analysis of natural flavors and aromas (Maggi, Papa, & Vittori, 2012).

Synthetic Chemistry and Biological Significance

  • Synthesis and Reactions

    A review on the synthesis, reactions, and biological significance of 1,4-diazepines, which share a structural similarity with the requested compound, outlines their wide range of biological activities and potential pharmaceutical applications (Rashid et al., 2019).

  • Heterocyclic Chemistry

    Another study reviews the literature on 2,3-benzodiazepine-related compounds, indicating their importance due to significant biological efficacy, which could be relevant for new medicines against diseases without current remedies (Földesi, Volk, & Milen, 2018).

Pharmaceutical Applications

  • Antibacterial and Anticancer Activities: The biological activity of heterocyclic systems based on functionally substituted 1,3,4-thia(oxa)diazoles is analyzed, demonstrating their importance for expressing pharmacological activity, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This underscores the pharmaceutical potential of such compounds (Lelyukh, 2019).

properties

IUPAC Name

1-(3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(11)10-7-2-3-8(10)5-9-4-7/h7-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUCDZZCANBRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497953
Record name 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one

CAS RN

67572-28-5
Record name 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
Reactant of Route 5
1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
Reactant of Route 6
1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one

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